Carbamazepine 10,11 epoxide-d10
Description
Systematic Nomenclature and Molecular Formula Analysis
Carbamazepine-10,11-epoxide-d10 (rings-d10) is a deuterated analog of carbamazepine-10,11-epoxide, a pharmacologically active metabolite of carbamazepine. Its systematic name reflects the isotopic substitution pattern: 2,4,6,7,8,9,13,14,15,16-decadeuterio-3-oxa-11-azatetracyclo[10.4.0.0²,⁴.0⁵,¹⁰]hexadeca-1(12),5(10),6,8,13,15-hexaene-11-carboxamide . The molecular formula is C₁₅D₁₀H₂N₂O₂ , with a molecular weight of 262.3296 g/mol (compared to 252.2680 g/mol for the non-deuterated compound).
| Property | Carbamazepine-10,11-epoxide-d10 | Parent Compound (Non-deuterated) |
|---|---|---|
| Molecular Formula | C₁₅D₁₀H₂N₂O₂ | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 262.3296 g/mol | 252.2680 g/mol |
| CAS Number | 1219804-16-6 | 36507-30-9 |
| Deuterium Content | 10 atoms (aromatic rings) | 0 |
The deuterium substitution replaces 10 hydrogen atoms on the aromatic rings (positions 1, 2, 3, 4, 5, 6, 7, 8, 13, and 14), as indicated by the SMILES string [2H]c1c([2H])c([2H])c2c(N(C(=O)N)c3c([2H])c([2H])c([2H])c([2H])c3C4([2H])OC24[2H])c1[2H].
Isotopic Labeling Pattern (rings-d10) and Deuteration Sites
The "rings-d10" designation specifies that 10 deuterium atoms are incorporated into the aromatic regions of the molecule. This pattern avoids isotopic substitution in the epoxide group or the carboxamide moiety, preserving the parent compound’s pharmacological activity while enabling isotopic tracing in analytical studies.
Deuteration Sites (Aromatic Rings):
- Ring A (Dibenzazepine core): Positions 1, 2, 3, 4, 5, 6, 7, 8.
- Ring B (Epoxide-containing ring): Positions 13, 14.
- Unlabeled Regions: Epoxide oxygen, carboxamide group, and nitrogen atoms remain unsubstituted.
This selective labeling minimizes interference with the compound’s electronic environment while enhancing mass spectrometric detectability.
Comparative Structural Analysis with Parent Compound Carbamazepine
Carbamazepine-10,11-epoxide-d10 shares the same core structure as carbamazepine-10,11-epoxide, differing only in isotopic composition. The parent compound, carbamazepine-10,11-epoxide , has a molecular formula of C₁₅H₁₂N₂O₂ and a molecular weight of 252.2680 g/mol .
Key Structural Features:
- Epoxide Group: A three-membered cyclic ether formed by oxidation of the carbamazepine double bond.
- Aromatic Rings: Dibenzazepine core with two fused benzene rings.
- Carboxamide Group: A CONH₂ moiety attached to the azepine ring.
Impact of Deuteration:
Crystallographic and Spectroscopic Characterization Methods
Mass Spectrometry (MS)
Deuterated carbamazepine-10,11-epoxide is characterized by a +10 m/z shift in its molecular ion peak compared to the non-deuterated form. For example, the parent compound’s molecular ion appears at m/z 252.2680 , while the deuterated analog is observed at m/z 262.3296 . This shift confirms the incorporation of 10 deuterium atoms.
Infrared Spectroscopy (IR)
IR spectroscopy identifies C-D stretching vibrations, which are red-shifted compared to C-H modes. Key bands include:
Nuclear Magnetic Resonance (NMR)
Deuterium’s low natural abundance and spin (I = 1) make it challenging to observe directly in ¹H NMR. However, ¹³C NMR or ²H NMR can confirm deuteration at specific sites, though such data are rarely reported for this compound.
Properties
IUPAC Name |
2,4,6,7,8,9,13,14,15,16-decadeuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWEEVEIOGMMT-WJSNEECMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3(C(O3)(C4=C(C(=C(C(=C4N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122113 | |
| Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-16-6 | |
| Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219804-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS) : The molecular ion peak at m/z 262.1526 (calculated for C₁₅D₁₀H₂N₂O₂) confirms the deuterated structure.
-
Isotopic Purity : A minimum of 98 atom% deuterium is required, as specified by commercial standards.
Industrial-Scale Production Challenges
Deuteration introduces unique challenges in large-scale synthesis:
-
Isotopic Dilution : Trace protons in solvents or reagents can reduce deuterium content. Solutions include using deuterated solvents (e.g., D₂O, CDCl₃) and airtight reactors.
-
Catalyst Poisoning : Residual moisture or oxygen deactivates metal catalysts. Strict anhydrous conditions and nitrogen purging are employed.
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Cost of Deuterated Reagents : Perdeutero-carbamazepine precursors are expensive, necessitating efficient recycling of solvents and catalysts.
Environmental and Pharmacological Relevance
Carbamazepine-10,11-epoxide-d10’s stability makes it a persistent environmental contaminant, detectable in wastewater effluent at concentrations up to 0.5 µg/L. Its deuterated form aids in tracing biodegradation pathways and adsorption behaviors in environmental matrices .
Chemical Reactions Analysis
Types of Reactions: Carbamazepine-10,11-epoxide-d10 (rings-d10) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: It can be reduced back to carbamazepine or other reduced forms.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: More oxidized derivatives of carbamazepine.
Reduction: Carbamazepine or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacokinetic Studies
Carbamazepine-10,11-epoxide-d10 is utilized in pharmacokinetic studies to understand the metabolism and excretion of carbamazepine. A notable study employed automated methods for analyzing dried blood spots to measure both carbamazepine and its metabolite. The results indicated that the metabolite reached peak concentrations later than the parent compound, highlighting its significance in understanding drug metabolism .
Data Table: Pharmacokinetic Parameters
| Parameter | Carbamazepine | Carbamazepine-10,11-epoxide |
|---|---|---|
| Peak Concentration (ng/mL) | ~1800 | ~80 |
| Time to Peak Concentration | 13-33 hours | 33-48 hours |
| Elimination Half-Life | Varies | Varies |
Antiepileptic Treatment
Research has evaluated the efficacy of carbamazepine-10,11-epoxide as an antiepileptic agent. A pilot study involving patients with frequent seizures showed no significant change in seizure control when patients were switched from carbamazepine to its epoxide form. However, improvements in neuropsychological assessments were noted during the epoxide treatment phase .
Case Study: Epilepsy Treatment
- Participants : 7 outpatients with frequent seizures
- Duration : 8 weeks (4 weeks each for carbamazepine and epoxide)
- Findings : No significant change in seizure frequency; improvement in cognitive function (finger motor speed and logical reasoning).
Analytical Techniques
Carbamazepine-10,11-epoxide-d10 is also significant in analytical chemistry for developing sensitive methods to quantify the drug and its metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to measure concentrations of both carbamazepine and its epoxide in plasma samples .
Analytical Method Overview
| Technique | Application |
|---|---|
| LC-MS/MS | Quantification of carbamazepine and metabolites |
| Dried Blood Spots | Sample collection for pharmacokinetic studies |
Toxicological Studies
The metabolite's potential toxicity has been a subject of investigation, particularly regarding its effects when combined with other anticonvulsants. Studies have shown that the ratio of carbamazepine to its epoxide can increase significantly when used alongside drugs like phenytoin or valproic acid, necessitating careful monitoring due to potential adverse effects .
Mechanism of Action
The mechanism of action of carbamazepine-10,11-epoxide-d10 (rings-d10) is similar to that of carbamazepine. It primarily acts by blocking voltage-sensitive sodium channels, thereby stabilizing hyperexcited nerve membranes, inhibiting repetitive neuronal firing, and reducing synaptic propagation of excitatory impulses. This action helps in the management of seizure disorders and other neurological conditions .
Comparison with Similar Compounds
Pharmacological and Metabolic Profiles
Table 1: Key Pharmacological and Physicochemical Properties
| Compound | CAS Number | Molecular Weight (g/mol) | Therapeutic Activity | Metabolic Pathway | Protein Binding (%) |
|---|---|---|---|---|---|
| Carbamazepine (CBZ) | 298-46-4 | 236.27 | Anticonvulsant | CYP3A4/2C8 → CBZ-E → CBZ-D | 75–85 |
| CBZ-10,11-Epoxide (CBZ-E) | 36507-30-9 | 252.27 | Anticonvulsant | EPHX1 → CBZ-D | ~50 |
| CBZ-E-d10 | 1219804-16-6 | 262.33 | N/A (Reference Std) | N/A | N/A |
| Oxcarbazepine | 28721-07-5 | 252.27 | Anticonvulsant | Reduction → 10-hydroxy derivative | 40 |
- Carbamazepine (CBZ): The parent drug inhibits voltage-gated sodium channels, reducing neuronal hyperexcitability. It undergoes autoinduction of CYP3A4, accelerating its own metabolism to CBZ-E . CBZ’s half-life ranges from 18–65 hours but shortens to 10–20 hours with enzyme-inducing co-medications (e.g., phenobarbital) .
- CBZ-E : Shares CBZ’s anticonvulsant mechanism but exhibits similar neurotoxic side effects (e.g., dizziness, ataxia). CBZ-E plasma levels correlate with clinical toxicity, complicating therapeutic drug monitoring (TDM) . Its elimination depends on epoxide hydrolase (EPHX1), which is inhibited by valproic acid, leading to accumulation .
- Oxcarbazepine : A structural analog of CBZ that avoids epoxide formation. It is metabolized to 10-hydroxycarbazepine, which lacks CBZ-E’s toxicity, resulting in a better safety profile .
- CBZ-E-d10 : Used exclusively as an analytical standard. Its deuterated structure ensures distinct MS signals, enabling precise quantification of CBZ-E in pharmacokinetic studies .
Pharmacokinetic Interactions and Variability
Table 2: Pharmacokinetic Parameters and Drug Interactions
| Parameter | CBZ | CBZ-E | CBZ-E-d10 |
|---|---|---|---|
| Half-Life (h) | 18–65 | 6–12 | N/A |
| Plasma Concentration | 4–12 µg/mL | 20–50% of CBZ | N/A |
| Key Drug Interactions | Enzyme inducers (↑ metabolism), valproate (↓ EPHX1) | Valproate (↑ levels), lamotrigine (↑ levels) | None |
- Enzyme Induction/Inhibition: Phenobarbital and primidone reduce CBZ’s half-life but increase CBZ-E levels by 50% . Valproic acid inhibits EPHX1, doubling CBZ-E concentrations .
- Interindividual Variability : EPHX1 activity varies widely, causing unpredictable CBZ-E levels. P-glycoprotein (P-gp) transport may further influence CBZ-E distribution, though evidence remains inconclusive .
Table 3: Analytical Performance Across Methods
- HPLC : Preferred for simultaneous CBZ/CBZ-E quantification, with recoveries >88% . CBZ-E-d10 improves accuracy by correcting matrix effects .
- Surface-Enhanced Raman Spectroscopy (SERS) : Detects CBZ-E at 0.1 µg/mL, leveraging unique spectral fingerprints .
- Cross-Reactivity: Immunoassays for CBZ may cross-react with CBZ-E, necessitating MS confirmation with CBZ-E-d10 .
Environmental and Physicochemical Behavior
CBZ and its metabolites exhibit varying adsorption in soil: 3-hydroxy-CBZ > CBZ > CBZ-E > 10-hydroxy-CBZ. CBZ-E’s moderate adsorption (log Koc = 2.1) reflects its polarity and solubility, influencing environmental persistence .
Biological Activity
Carbamazepine-10,11-epoxide-d10, an isotopically labeled form of carbamazepine's active metabolite, is significant in pharmacological research due to its role in epilepsy treatment and its potential neurotoxic effects. This article reviews the biological activity of this compound, highlighting its pharmacokinetics, therapeutic efficacy, and case studies that illustrate its clinical implications.
Overview of Carbamazepine and Its Metabolite
Carbamazepine (CBZ) is primarily used as an anticonvulsant and mood-stabilizing drug. It is metabolized in the liver to form carbamazepine-10,11-epoxide (CBZE), which retains similar pharmacological properties. The epoxide form is crucial for understanding both the therapeutic effects and potential toxicities associated with carbamazepine therapy.
Pharmacokinetics
The pharmacokinetic profile of CBZE indicates that it is generally present in serum at about 20% of the parent compound's concentration during therapeutic dosing. However, this ratio can vary significantly based on concurrent medications and individual patient factors such as age and sex .
| Parameter | Carbamazepine | Carbamazepine-10,11-epoxide |
|---|---|---|
| Therapeutic Range | 4-12 µg/mL | 1-3 µg/mL |
| Protein Binding | High (75-85%) | Lower saturation at high doses |
| Metabolism | CYP3A4 | CYP3A4 (active metabolite) |
| Half-life | 12-17 hours | Variable, dependent on CBZ levels |
Therapeutic Efficacy
Research has shown that while CBZE has anticonvulsant properties similar to CBZ, its clinical efficacy can vary. A pilot study involving seven patients with frequent seizures demonstrated no significant improvement in seizure control when switched from carbamazepine to CBZE; however, neuropsychological assessments indicated improvements in cognitive functions such as motor speed and logical reasoning during the epoxide treatment phase .
Case Report: Elevated CBZE Concentrations
A notable case involved a 21-year-old female who ingested a lethal dose of carbamazepine along with other medications. Postmortem analysis revealed a CBZE concentration significantly higher than that of the parent compound, suggesting a critical role for the metabolite in toxicity management. The CBZE/CBZ ratio was found to be 4.5:1, which is markedly higher than typical therapeutic ranges . This case underscores the importance of monitoring both parent drug and metabolite levels in overdose scenarios.
Clinical Implications
In clinical settings, interactions with other anticonvulsants such as valproate can lead to increased levels of CBZE. A study indicated that concurrent use of valproate significantly raised both CBZ and CBZE concentrations, resulting in potential toxicity despite normal serum levels of the parent drug . This highlights the need for careful therapeutic drug monitoring.
Q & A
Q. What is the metabolic pathway of carbamazepine-10,11-epoxide-d10, and how is it quantified in pharmacokinetic studies?
Carbamazepine-10,11-epoxide-d10 is a deuterated analog of carbamazepine’s active metabolite. Its parent compound, carbamazepine, is metabolized via the hepatic cytochrome P450 (CYP) system, primarily CYP3A4 and CYP2C8, forming carbamazepine-10,11-epoxide (CBZ-E) . The deuterated form (rings-d10) is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify CBZ-E in biological matrices. For example, a validated LC-MS method involves extracting serum samples with acetonitrile containing carbamazepine-d10 (internal standard), separation on a C18 column, and detection using transitions m/z 253.1 > 180.1 for CBZ-E and m/z 247.3 for the deuterated internal standard .
Q. How does carbamazepine-10,11-epoxide contribute to pharmacological activity in preclinical models?
CBZ-E retains anticonvulsant activity comparable to carbamazepine. In murine models, CBZ-E suppresses maximal electroshock-induced seizures, with efficacy linked to plasma concentrations. Experimental designs typically involve intraperitoneal or oral administration, followed by behavioral assays (e.g., Racine scale for seizure severity) and pharmacokinetic correlation of plasma CBZ-E levels with therapeutic outcomes .
Q. What safety protocols are recommended for handling carbamazepine-10,11-epoxide-d10 in laboratory settings?
While the compound is classified as non-hazardous under GHS, standard precautions include:
- Use of nitrile gloves and lab coats.
- Storage at −20°C in airtight containers to prevent degradation.
- Avoidance of inhalation or direct skin contact, though acute toxicity is low based on HMIS/NFPA ratings (health=0, flammability=0) .
Advanced Research Questions
Q. How do drug-drug interactions influence carbamazepine-10,11-epoxide-d10 pharmacokinetics, and how can these be modeled experimentally?
Co-administration with CYP3A4 inducers (e.g., phenytoin) or inhibitors (e.g., valproic acid) alters CBZ-E levels. For example:
- Inducers : Phenytoin increases CYP3A4 activity, reducing carbamazepine’s half-life (from 18–65 h to 10–20 h) but elevating CBZ-E concentrations by 50% .
- Inhibitors : Valproic acid inhibits epoxide hydrolase, causing CBZ-E accumulation .
Experimental models include: - In vitro microsomal assays using HepG2 cells expressing CYP3A4/CYP2C8 to quantify metabolite formation rates.
- In vivo crossover studies in rodents, comparing CBZ-E plasma levels with/without co-administered drugs .
Q. What methodological challenges arise in synthesizing carbamazepine-10,11-epoxide-d10, and how are they addressed?
Synthesis involves epoxidation of deuterated carbamazepine (rings-d10) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding ~88% purity. Key challenges include:
Q. How can the therapeutic ratio of carbamazepine and its epoxide metabolite be optimized in clinical trials?
The ratio of CBZ-E to carbamazepine in plasma correlates with efficacy and neurotoxicity. Advanced trial designs include:
- Stable isotope labeling : Administering carbamazepine-d10 alongside unlabeled drug to track metabolite kinetics without interference .
- Dose-replacement studies : Replacing carbamazepine with CBZ-E in trigeminal neuralgia patients (3–6 days) to assess direct efficacy and toxicity .
- Population pharmacokinetics : Modeling interindividual variability in CYP3A4 activity to personalize dosing .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
